Fisetinidol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H14O5 |
|---|---|
Molecular Weight |
274.27 g/mol |
IUPAC Name |
(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,7-diol |
InChI |
InChI=1S/C15H14O5/c16-10-3-1-8-5-13(19)15(20-14(8)7-10)9-2-4-11(17)12(18)6-9/h1-4,6-7,13,15-19H,5H2/t13-,15+/m0/s1 |
InChI Key |
VFZYLYJWCROVLO-DZGCQCFKSA-N |
SMILES |
C1C(C(OC2=C1C=CC(=C2)O)C3=CC(=C(C=C3)O)O)O |
Isomeric SMILES |
C1[C@@H]([C@H](OC2=C1C=CC(=C2)O)C3=CC(=C(C=C3)O)O)O |
Canonical SMILES |
C1C(C(OC2=C1C=CC(=C2)O)C3=CC(=C(C=C3)O)O)O |
Origin of Product |
United States |
Natural Abundance and Biosynthetic Pathways of Fisetinidol
Distribution in Botanical Species
Fisetinidol, often found as a monomeric unit within larger tannin structures or as an isolated compound, has been identified in several plant species, particularly within the Acacia and Burkea genera.
Occurrence in Acacia mearnsii (Black Wattle)
The heartwood of Acacia mearnsii, commonly known as Black Wattle, is a significant source of this compound-related compounds. Specifically, biflavanoids such as this compound-(4β→8)-catechin have been isolated from this species chemicalbook.comebi.ac.ukufs.ac.zanih.gov. Furthermore, the bark of A. mearnsii is commercially processed to yield "wattle tannin," a complex mixture of condensed tannins predominantly composed of flavan-3-ol (B1228485) units, with this compound being one of the key constituent monomers nih.gov.
Identification in Other Plant Sources
Beyond Acacia mearnsii, this compound and its derivatives have been detected in other plant sources:
Heartwood of Burkea africana : this compound, also referred to as 5-deoxycatechin, has been identified in the heartwood of Burkea africana mdpi.com. This species also yields more complex compounds like this compound-(4β→8)-catechin-3-O-gallate and bis-fisetinidol-(4→6, 4→8)-catechin-3-O-gallate mdpi.com.
Atraphaxis pyrifolia : Methanolic extracts from Atraphaxis pyrifolia have shown the presence of this compound derivatives mdpi.com.
B. pentandra : this compound, as a distinct flavonoid, has been isolated from the stems of B. pentandra capes.gov.br.
Acacia mangium : this compound is also noted among the condensed tannins and polyphenols found in the barks of Acacia mangium researchgate.net.
Table 1: Plant Sources and Identified this compound-Related Compounds
| Plant Species | Part of Plant | Identified this compound Compound(s) | Reference(s) |
| Acacia mearnsii | Heartwood | This compound-(4β→8)-catechin, this compound-(4α-8)-catechin | chemicalbook.comebi.ac.ukufs.ac.zanih.gov |
| Bark | This compound (as a monomeric unit in condensed tannins) | nih.gov | |
| Burkea africana | Heartwood | This compound (5-deoxycatechin) | mdpi.com |
| Stem bark | This compound-(4β→8)-catechin-3-O-gallate, Bis-fisetinidol-(4→6, 4→8)-catechin-3-O-gallate | mdpi.com | |
| Atraphaxis pyrifolia | Methanolic Extract | This compound derivatives | mdpi.com |
| B. pentandra | Stems | This compound | capes.gov.br |
| Acacia mangium | Bark | This compound (as a component of proanthocyanidins) | researchgate.net |
Elucidation of Biogenetic Precursors and Pathways
The biosynthesis of this compound, like other flavonoids, is a multi-step process originating from primary metabolites and proceeding through the phenylpropanoid pathway.
Flavonoid Biosynthesis Precursors (e.g., chalcones, flavanones, dihydroflavonols)
The fundamental building blocks for flavonoid synthesis are derived from the shikimate pathway, which yields phenylalanine. Phenylalanine is then converted into phenylpropanoids, initiating the flavonoid biosynthesis cascade mdpi.comnih.govsci-hub.seresearchgate.net.
The pathway typically begins with the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, catalyzed by chalcone (B49325) synthase (CHS), to form a chalcone intermediate nih.gov. Chalcones are considered the first key intermediate metabolites in flavonoid synthesis. These chalcones are then isomerized into flavanones by chalcone-flavanone isomerase (CHI) mdpi.comnih.govservice.gov.uk.
This compound, being a flavan-3-ol, is derived from these early intermediates. Flavanones are further hydroxylated by enzymes such as flavanone (B1672756) 3-hydroxylase (F3H) to produce dihydroflavonols (flavanonols) nih.govservice.gov.uk. Dihydroflavonols are critical branch-point metabolites, serving as precursors for various flavonoid subclasses, including flavonols, anthocyanins, and proanthocyanidins (B150500) (condensed tannins), of which flavan-3-ols like this compound are the constituent units nih.gov.
Table 2: Key Precursor Molecules in Flavonoid Biosynthesis Leading to this compound
| Primary Precursor | Intermediate Metabolite | Key Enzymes Involved | Resulting Class/Fisetinidol Precursor |
| Phenylalanine | p-Coumaroyl-CoA | Phenylalanine ammonia (B1221849) lyase (PAL), C4H, 4CL | p-Coumaroyl-CoA |
| p-Coumaroyl-CoA + Malonyl-CoA | Chalcone | Chalcone Synthase (CHS) | Chalcone |
| Chalcone | Flavanone | Chalcone-Flavanone Isomerase (CHI) | Flavanone |
| Flavanone | Dihydroflavonol | Flavanone 3-hydroxylase (F3H) | Dihydroflavonol |
| Dihydroflavonol | Flavan-3-ol | Dihydroflavonol Reductase (DFR), Leucoanthocyanidin Reductase (LAR) | Flavan-3-ol (e.g., this compound) |
Enzymatic Transformations and Metabolic Routes
The conversion of these precursors into this compound involves a series of enzymatic transformations and specific metabolic routes. Key enzymes in the broader flavonoid pathway include chalcone synthase (CHS), chalcone isomerase (CHI), flavanone 3-hydroxylase (F3H), and enzymes like dihydroflavonol reductase (DFR) and leucoanthocyanidin reductase (LAR), which are crucial for the formation of flavan-3-ols researchgate.net.
The biosynthesis of this compound as a flavan-3-ol monomer involves the reduction of dihydroflavonols. For instance, dihydroflavonols can be converted into leucoanthocyanidins by DFR, which are then reduced by LAR to form flavan-3-ols like this compound nih.govresearchgate.netservice.gov.uk. These flavan-3-ols then serve as the building blocks for the polymerization into proanthocyanidins (condensed tannins) through carbon-carbon linkages, typically at the C-4 and C-8 positions nih.govservice.gov.uk. The specific stereochemistry and linkage patterns observed in oligomeric this compound-containing tannins are a result of precise enzymatic control during these condensation steps, potentially involving quinone methide intermediates service.gov.uk.
Compound List:
this compound
this compound-(4β→8)-catechin
this compound-(4α-8)-catechin
this compound-(4β→8)-catechin-3-O-gallate
Bis-fisetinidol-(4→6, 4→8)-catechin-3-O-gallate
Catechin
Gallocatechin
Robinetinidol
Chalcone
Flavanone
Dihydroflavonol
Leucoanthocyanidin
Structural Elucidation and Synthetic Approaches for Fisetinidol and Its Analogs
Chemical Synthesis and Semisynthesis of Fisetinidol
The synthesis of this compound and related flavanols involves complex organic chemistry, drawing upon established methodologies for flavonoid synthesis. Both de novo approaches, building the molecule from simpler precursors, and modifications of existing natural products are explored.
De Novo Synthetic Strategies
De novo synthesis aims to construct the this compound molecule from basic chemical building blocks. Historical and modern synthetic routes for related flavonols and flavanols provide foundational strategies.
One of the earliest syntheses of fisetin (B1672732), a related flavonol, was reported by Kostanecki et al., involving the cyclization of a protected chalcone (B49325) precursor to a flavanone (B1672756), followed by oxidation steps frontiersin.org. Later, Robinson's approach in 1926 utilized a chromen-4-one intermediate, which was then converted to fisetin via hydrogen iodide treatment frontiersin.org.
A common method for synthesizing flavonols is the Algar-Flynn-Oyamada (AFO) reaction, which involves the epoxidation of chalcones with hydrogen peroxide under basic conditions, followed by ring opening and cyclization frontiersin.orgmdpi.com. While typically yielding flavonols, this reaction pathway offers insights into the chemical transformations applicable to flavonoid synthesis.
More contemporary approaches have employed organometallic chemistry. For instance, palladium-catalyzed arylation of a 2-bromochromanone derivative has been used to synthesize fisetin, with reported yields of 75% for two crucial steps frontiersin.org. This highlights the utility of cross-coupling reactions in constructing the core flavonoid structure.
Table 1: De Novo Synthesis Approaches for Fisetin and Related Flavonoids
| Method/Reaction Type | Key Starting Materials/Intermediates | Key Reaction Step/Reagent | Reported Yield (Example) | Citation |
| Kostanecki Synthesis | Protected Chalcone | Cyclization to flavanone, oxidation | Not specified | frontiersin.org |
| Robinson Synthesis | Chromen-4-one | Hydrogen iodide treatment | Not specified | frontiersin.org |
| Algar-Flynn-Oyamada (AFO) Reaction | Chalcones | Epoxidation with H₂O₂ in basic solution | Moderate (for flavonols) | frontiersin.orgmdpi.com |
| Pd-Catalyzed Arylation | 2-Bromochromanone derivative | Arylation with phenylbismuth reagent | 75% (for 2 steps) | frontiersin.org |
Biocatalytic Synthesis Routes
Biocatalytic methods leverage enzymes to perform specific chemical transformations, offering potential for greater selectivity and milder reaction conditions. While direct de novo biocatalytic synthesis of this compound is not extensively detailed in the provided search results, enzymes have been employed in the modification of fisetin and the synthesis of related compounds.
Cyclodextrin glycosyltransferase (CGTase) from Paenibacillus sp. RB01 has been used to synthesize fisetin glycoside derivatives from fisetin, significantly increasing water solubility nih.gov. This process involves transglycosylation, where a glycosyl unit is transferred to fisetin.
Mushroom tyrosinase has been utilized to catalyze the formation of biphenyl (B1667301) bonds from flavan-3-ols, including this compound and catechin. This enzymatic oxidation leads to the generation of novel flavan-3-ol (B1228485) derivatives through the formation of o-quinone intermediates nih.gov.
Table 2: Biocatalytic Modifications Involving this compound and Related Compounds
| Enzyme/Biocatalyst | Substrate(s) | Reaction Type | Product(s) | Citation |
| Cyclodextrin Glycosyltransferase | Fisetin | Transglycosylation | Fisetin glycoside derivatives | nih.gov |
| Mushroom Tyrosinase | This compound, Catechin, Mesquitol | Oxidative coupling | Novel flavan-3-ol biphenyl derivatives | nih.gov |
Synthesis and Structural Modification of this compound Derivatives
The synthesis of this compound derivatives involves modifying the parent molecule or creating related structures with altered functionalities, often guided by principles of analog design to explore structure-activity relationships or improve physicochemical properties.
Design Principles for this compound Analogs
The design of this compound analogs follows general principles of medicinal chemistry and natural product modification. A key strategy is structure-activity relationship (SAR) analysis, where systematic structural changes are made to understand their impact on biological activity drugdesign.org. This can involve:
Functional Group Modification: Altering hydroxyl groups or introducing new substituents to influence polarity, solubility, or binding interactions.
Molecular Elongation/Extension: Adding chemical moieties to create new hydrogen bonding opportunities or to fill binding pockets in target biomolecules drugdesign.org.
Hybrid Molecule Design: Combining structural features from different known active molecules to create novel compounds with potentially synergistic or improved properties drugdesign.org.
Exploring Connectivity Patterns: In the context of oligomeric flavonoids like proanthocyanidins (B150500), understanding and varying the linkage points between flavan (B184786) units (e.g., C-4 to C-8 or C-4 to C-6) is crucial for designing new structures capes.gov.br.
The goal of analog design is often to enhance specific properties, such as the low water solubility of fisetin, through derivatization nih.gov.
Synthetic Methodologies for Novel Derivatives
Various synthetic methodologies are employed to create novel this compound derivatives, building upon established flavonoid chemistry.
Biflavanoid Synthesis: The synthesis of biflavanoids, which are dimers of flavan units, often involves coupling reactions. For instance, profisetinidins and proguibourtinidins based on C-8 substituted this compound units have been synthesized. Efforts towards synthesizing bis-fisetinidols have involved reactions between 6-bromo-(–)-fisetinidol and flavan-3,4-diols, leading to biaryl type biflavanoids via oxidative substitution reactions initiated by bromonium ions capes.gov.br. The synthesis of proanthocyanidins generally relies on the acid-catalyzed activation of a flavan-3,4-diol's C-4 position, followed by trapping of the resulting carbocation by a flavan-3-ol nucleophile thieme-connect.com. This methodology can be adapted for this compound-containing biflavanoids, such as this compound-(4β→8)-catechin thieme-connect.comchemicalbook.com.
C-Ring Isomerization: Natural 'phlobaphene' condensed tannins, which are products of C-ring isomerization of this compound units within biflavanoids, have been characterized and their synthesis pathways explored rsc.org. This involves chemical transformations that alter the heterocyclic C-ring structure.
Functionalization: Specific functional groups can be introduced to modify this compound. For example, propargyloxy derivatives of fisetin have been synthesized and evaluated for their anticancer activity nih.gov.
Table 3: Synthetic Methodologies for this compound Derivatives
| Methodology/Reaction Type | Key Reaction Partners/Reagents | Type of Derivative Formed | Citation |
| Biflavanoid Synthesis | 6-bromo-(–)-fisetinidol, flavan-3,4-diol | Profisetinidins, Proguibourtinidins (e.g., (4α,8)-bis-(–)-fisetinidol) | capes.gov.br |
| Proanthocyanidin (B93508) Synthesis | Flavan-3,4-diol (activated C-4), Flavan-3-ol (e.g., this compound) | Biflavanoids (e.g., this compound-(4β→8)-catechin) | thieme-connect.comchemicalbook.com |
| C-Ring Isomerization | This compound-containing biflavanoids | Phlobatannins, Tetrahydropyrano[2,3-h]chromenes | rsc.org |
| Functionalization (e.g., Etherification) | Fisetin | Propargyloxy derivatives of fisetin | nih.gov |
| Enzymatic Glycosylation | Fisetin | Fisetin glycosides | nih.gov |
| Enzymatic Oxidative Coupling | This compound | Novel flavan-3-ol biphenyl derivatives | nih.gov |
Mechanistic Investigations of Fisetinidol S Biological Activities in Vitro and Preclinical Models
Antioxidant Activity and Oxidative Stress Modulation
The antioxidant capacity of flavonoids is a cornerstone of their beneficial health effects. This activity is attributed to their ability to donate hydrogen atoms or electrons, effectively neutralizing reactive oxygen species (ROS). mdpi.com Oxidative stress, an imbalance between the production of ROS and the body's ability to counteract their harmful effects, is implicated in numerous pathological conditions. nih.gov
In Vitro Radical Scavenging Assays
The antioxidant potential of compounds is often evaluated using in vitro assays that measure their ability to scavenge stable free radicals. mdpi.comnih.gov Commonly used methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. unair.ac.id In these assays, the ability of an antioxidant to donate a hydrogen atom or an electron to the radical results in a color change, which can be measured spectrophotometrically. mdpi.com The efficiency of a compound is often expressed as the IC50 value, which is the concentration required to scavenge 50% of the radicals. sld.cu
While specific IC50 values for fisetinidol are not extensively detailed in the provided search results, the antioxidant activities of flavonoids with similar structures have been documented. mdpi.com For instance, studies on various flavonoids demonstrate a wide range of IC50 values in DPPH and ABTS assays, indicating that their radical scavenging ability is closely linked to their chemical structure. mdpi.comresearchgate.net The presence of hydroxyl groups on the flavonoid skeleton is a key determinant of their antioxidant capacity. mdpi.com
Table 1: Examples of In Vitro Antioxidant Activity for Various Flavonoids (for illustrative purposes)
| Compound/Extract | Assay | IC50 Value (µg/mL) | Reference |
| Leaf Extract | DPPH | 12.82 ± 0.12 | sld.cu |
| Leaf Extract | ABTS | 13.83 ± 3.45 | sld.cu |
| Ellagic Acid | DPPH | 11.75 ± 0.53 | sld.cu |
| Ellagic Acid | ABTS | 11.28 ± 0.28 | sld.cu |
| Ethyl Acetate Fraction | DPPH | 14.31 | e3s-conferences.org |
| Ethyl Acetate Fraction | ABTS | 2.10 | e3s-conferences.org |
| Butanol Fraction | FRAP | 0.48 | e3s-conferences.org |
This table illustrates typical data from antioxidant assays for flavonoid-containing extracts and related phenolic compounds. Specific data for pure this compound was not available in the search results.
Cellular Antioxidant Defense Mechanisms (e.g., glutathione (B108866) synthesis induction)
Beyond direct radical scavenging, flavonoids can exert antioxidant effects by modulating endogenous defense systems. mdpi.com One of the most critical cellular antioxidants is glutathione (GSH), a tripeptide that plays a central role in protecting cells from oxidative damage. nih.govnih.gov The synthesis of GSH is a vital process for maintaining cellular redox homeostasis. mdpi.com
Some flavonoids have been shown to induce the expression of enzymes involved in GSH synthesis, such as glutamate-cysteine ligase (GCL). nih.gov This induction is often mediated through the activation of specific signaling pathways, like the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. nih.gov Activation of Nrf2 leads to the transcription of various antioxidant and cytoprotective genes. nih.gov Studies on flavonoids like butein (B1668091) and phloretin (B1677691) have demonstrated their ability to up-regulate GCL and heme oxygenase 1 (HO-1), another protective enzyme, via the ERK/Nrf2 pathway, thereby protecting cells against oxidative stress. nih.gov While direct evidence for this compound's induction of glutathione synthesis is noted as important for neuroprotection, detailed mechanistic studies were not present in the search results. frontiersin.org
Anti-inflammatory Properties
Inflammation is a complex biological response to harmful stimuli and is intricately linked with oxidative stress. mdpi.com Chronic inflammation is a contributing factor to various diseases. Flavonoids are recognized for their anti-inflammatory effects, which are often mediated by their ability to modulate inflammatory signaling pathways and the production of inflammatory mediators. nih.gov
Modulation of Inflammatory Mediators in Cellular Models
Cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells), are commonly used to study anti-inflammatory activity in vitro. researchgate.net LPS, a component of Gram-negative bacteria, triggers a strong inflammatory response, leading to the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-1β, IL-6). mdpi.comnih.gov
Studies have shown that some flavonoids can significantly inhibit the production of these inflammatory mediators. nih.govmdpi.com For example, fisetin (B1672732) has been found to decrease the mRNA transcription and protein secretion of several inflammatory cytokines in LPS-treated RAW264.7 cells. nih.gov Similarly, fractions of Bauhinia ungulata, which contains this compound, have been shown to reduce TNF-α levels in murine macrophage cell cultures. researchgate.net This suggests that this compound may contribute to the observed anti-inflammatory effects by down-regulating the production of key inflammatory molecules. researchgate.netscispace.com
Investigations into Signaling Pathways Involved in Anti-inflammatory Responses
The anti-inflammatory effects of flavonoids are often traced back to their interaction with key intracellular signaling pathways that regulate the inflammatory response. scholaris.ca A central pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. atlasgeneticsoncology.org In resting cells, NF-κB is held inactive in the cytoplasm, but upon stimulation by inflammatory signals, it translocates to the nucleus to promote the transcription of pro-inflammatory genes. atlasgeneticsoncology.org
Several flavonoids have been shown to inhibit the activation of the NF-κB pathway. mdpi.comnih.gov Fisetin, for instance, has been demonstrated to suppress NF-κB activity in various disease models. nih.gov The inhibition of NF-κB can occur through various mechanisms, including preventing the degradation of its inhibitory subunit, IκBα. mdpi.com Additionally, the Mitogen-Activated Protein Kinase (MAPK) signaling pathways are also crucial in regulating inflammation, and their modulation by flavonoids contributes to their anti-inflammatory profile. nih.govnih.gov Extracts containing this compound have been implicated in the suppression of NF-κB and p38-MAPK signaling pathways, indicating a potential mechanism for their anti-inflammatory action. core.ac.ukresearchgate.net
Anti-Proliferative and Apoptosis-Inducing Effects in Cellular Oncology Models
The potential of flavonoids as anti-cancer agents has been a subject of intense research. nih.gov Many of these compounds have been shown to inhibit the growth of cancer cells and induce programmed cell death, known as apoptosis. nih.govmdpi.com
Fisetin, a structurally related flavonol, has demonstrated anti-proliferative and pro-apoptotic effects in a wide range of cancer cell lines, including those of the breast, lung, colon, and liver. mdpi.comnih.gov These effects are often selective for cancer cells, with little to no impact on normal cells at similar concentrations. nih.gov The mechanisms underlying these effects are multifaceted and involve the modulation of various signaling pathways critical for cell survival and proliferation. nih.govnih.gov
The anti-proliferative activity is frequently associated with the induction of cell cycle arrest, often at the G2/M phase, which prevents cancer cells from dividing. nih.gov Furthermore, flavonoids can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. nih.gov This involves altering the balance of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins, leading to the activation of caspases, which are the executioner enzymes of apoptosis. nih.govnih.gov For example, fisetin has been shown to increase the Bax/Bcl-2 ratio and activate caspases-3, -8, and -9 in various cancer cells. nih.gov It also inhibits key survival pathways such as the PI3K/Akt/mTOR and NF-κB pathways, which are often overactive in cancers. nih.govnih.gov While extensive data exists for fisetin, the specific anti-proliferative and apoptotic mechanisms of this compound require more direct investigation.
Table 2: Signaling Molecules and Pathways Targeted by Fisetin (as an example for a related flavonoid) in Cancer Models
| Target Molecule/Pathway | Effect | Cancer Model(s) | Reference(s) |
| Cell Cycle | |||
| G2/M Phase | Arrest | HeLa Cells | nih.gov |
| Apoptosis | |||
| Bax/Bcl-2 Ratio | Increased | Various Cancer Cells | nih.govnih.gov |
| Caspase-3, -8, -9 | Activation | HeLa, Gastric Cancer | nih.gov |
| Signaling Pathways | |||
| NF-κB | Inhibition | Prostate Cancer, Lung Cancer | nih.gov |
| PI3K/Akt/mTOR | Inhibition | RAW264.7, Colon Cancer | nih.govmdpi.com |
| MAPK (ERK1/2) | Inhibition | Cervical Cancer, Glioblastoma | nih.govmdpi.com |
| Wnt/β-catenin | Downregulation | Colon Cancer | mdpi.com |
This table summarizes findings for the related flavonoid fisetin to illustrate common mechanisms in flavonoid-mediated anticancer activity. Research specifically detailing these pathways for this compound is less prevalent in the provided results.
Cell Line Studies for Growth Inhibition
This compound, a flavonoid compound, has been the subject of research to understand its potential effects on cancer cell growth. Studies have utilized various cancer cell lines to investigate its growth-inhibitory properties.
In a comprehensive study, the cytotoxic effects of this compound's related compound, fisetin, were evaluated against human tongue (SCC-9, SCC-25) and salivary gland (A-253) cancer cells. mdpi.com The results indicated that fisetin inhibited the proliferation of these cells in a manner dependent on both concentration and time. mdpi.com Specifically, the half-maximal inhibitory concentrations (IC50) after 72 hours of treatment were determined to be 38.85 µM for SCC-9 cells, 62.34 µM for SCC-25 cells, and 49.21 µM for A-253 cells. mdpi.com
Another investigation focused on human epidermoid carcinoma A431 cells. nih.gov Treatment with fisetin resulted in a dose- and time-dependent inhibition of cell growth. nih.gov The IC50 values were estimated to be 58 µM, 50 µM, and 41 µM at 24, 48, and 72 hours, respectively. nih.gov This growth inhibition also translated to a reduced ability of the A431 cells to form colonies. nih.gov
Furthermore, the anti-proliferative effects of fisetin have been observed in digestive cancers. nih.gov Research has shown that fisetin induces growth inhibition in hepatic (HepG-2), colorectal (Caco-2), and pancreatic (Suit-2) cancer cell lines. nih.gov Similarly, a study on cisplatin-resistant ovarian cancer cells (A2780) demonstrated that combined treatment with fisetin and cisplatin (B142131) effectively inhibited cell proliferation. nih.gov
Table 1: Growth Inhibition of Cancer Cell Lines by Fisetin
| Cell Line | Cancer Type | IC50 (72h) | Reference |
|---|---|---|---|
| SCC-9 | Human Tongue Cancer | 38.85 µM | mdpi.com |
| SCC-25 | Human Tongue Cancer | 62.34 µM | mdpi.com |
| A-253 | Human Salivary Gland Cancer | 49.21 µM | mdpi.com |
| A431 | Human Epidermoid Carcinoma | 41 µM | nih.gov |
| HepG-2 | Hepatic Cancer | Not Specified | nih.gov |
| Caco-2 | Colorectal Cancer | Not Specified | nih.gov |
| Suit-2 | Pancreatic Cancer | Not Specified | nih.gov |
| A2780 | Cisplatin-Resistant Ovarian Cancer | Not Specified (Combined with Cisplatin) | nih.gov |
Induction of Apoptosis in Cancer Cell Lines
This compound's parent compound, fisetin, has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. This process is a key mechanism for eliminating cancerous cells.
In human cervical cancer HeLa cells, fisetin was found to induce apoptosis in a dose- and time-dependent manner. nih.gov This was confirmed through nuclear staining, flow cytometry, and Annexin-V/PI double-labeling. nih.gov The study also observed the activation of caspases-3 and -8, as well as the cleavage of poly (ADP-ribose) polymerase (PARP), all of which are hallmarks of apoptosis. nih.gov
Similarly, in head and neck cancer cell lines (SCC-9, SCC-25, and A-253), fisetin was confirmed as an inducer of apoptosis. mdpi.com A notable finding was the decrease in the anti-apoptotic protein Bcl-2, particularly in the A-253 salivary gland cancer cells, and a significant increase in caspase-3 levels in this cell line after treatment. mdpi.com This suggests that fisetin-induced apoptosis in these cells may proceed through the intrinsic, mitochondria-dependent pathway. mdpi.com
Research on human oral cancer cells has also indicated that fisetin-induced apoptosis may be mediated by the generation of reactive oxygen species and mitochondria-dependent signaling pathways. mdpi.com In cisplatin-resistant ovarian cancer cells (A2780), combined treatment with fisetin and cisplatin led to an increased rate of apoptotic cells. nih.gov This was evidenced by chromatin fragmentation and confirmed by acridine (B1665455) orange-propidium iodide staining and Annexin/PI assays. nih.gov Gene expression analysis in these cells revealed an increase in the pro-apoptotic Bax gene and the initiator caspases 3 and 9. nih.gov
Furthermore, studies on hepatic (HepG-2), colorectal (Caco-2), and pancreatic (Suit-2) cancer cells have also demonstrated that fisetin induces apoptosis. nih.gov
Molecular Targets and Signaling Pathways (e.g., MAPK, NF-κB, PI3K/Akt/mTOR, p53, Reactive Oxygen Species generation)
The biological activities of this compound and its related compounds are underpinned by their interaction with various molecular targets and signaling pathways that are often dysregulated in cancer.
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation and survival. mdpi.com In human cervical cancer HeLa cells, fisetin treatment led to a sustained activation of ERK1/2, a key component of the MAPK pathway. nih.gov Inhibition of ERK1/2 activation significantly reduced the apoptosis induced by fisetin, indicating that the MAPK/ERK pathway is a critical mediator of fisetin's pro-apoptotic effects in these cells. nih.gov
PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. nih.gov Dysregulation of this pathway is common in many cancers. mdpi.comnih.gov Fisetin has been identified as an inhibitor of the PI3K/Akt pathway, which is often overexpressed in cancers like prostate, pancreas, and lung cancer. mdpi.com In vitro studies have shown that fisetin can inhibit the target of the rapamycin pathway in various cell models. frontiersin.org
NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Research has suggested that fisetin's anti-cancer activities may involve the modulation of the NF-κB signaling pathway. mdpi.comscholaris.ca
p53: While the provided information does not detail the direct interaction of this compound with the p53 tumor suppressor protein, the induction of apoptosis by fisetin in various cancer cell lines suggests a potential interplay with p53-mediated pathways, as p53 is a critical regulator of apoptosis.
Reactive Oxygen Species (ROS) Generation: Fisetin has been shown to induce apoptosis in human oral cancer cells, a process that may be initiated by the generation of reactive oxygen species (ROS). mdpi.com While ROS are often associated with cellular damage, in the context of cancer therapy, their generation can trigger apoptotic cell death.
Table 2: Fisetin's Influence on Key Signaling Pathways
| Signaling Pathway | Effect of Fisetin | Cell Line/Model | Reference |
|---|---|---|---|
| MAPK/ERK | Sustained Activation | HeLa | nih.gov |
| PI3K/Akt/mTOR | Inhibition | Various Cancer Models | mdpi.comfrontiersin.org |
| NF-κB | Modulation | Not Specified | mdpi.comscholaris.ca |
| ROS Generation | Induction | Human Oral Cancer Cells | mdpi.com |
Neurobiological Activity and Protection in Preclinical Models
Investigating Neuroprotective Mechanisms
This compound's parent compound, fisetin, has demonstrated significant neuroprotective effects in various preclinical models, acting through multiple mechanisms to preserve brain function. researchgate.net One of its key actions is its direct antioxidant activity and its ability to increase intracellular levels of glutathione (GSH), a major endogenous antioxidant. researchgate.net Fisetin has been shown to protect against oxidative stress and neuronal cell death. mdpi.com
In models of traumatic brain injury (TBI), fisetin has been found to inhibit ferroptosis, a form of iron-dependent cell death, and reduce oxidative stress. nih.gov It achieves this in part by activating the PI3K/AKT/NRF2 signaling pathway. nih.gov NRF2 is a key regulator of antioxidant responses. nih.gov
Furthermore, fisetin has been observed to possess anti-inflammatory properties, which are crucial for neuroprotection as chronic inflammation can lead to neuronal damage. nih.gov It has also been shown to have neurotrophic activity, promoting the survival and differentiation of neurons. researchgate.net For instance, fisetin can promote the differentiation of PC12 cells by activating the Ras-ERK pathway. frontiersin.org In models of Alzheimer's disease, fisetin helps maintain the levels of synaptic proteins and reduces markers of inflammation and oxidative stress. nih.gov
Effects on Neural Cells and Systems in Experimental Models
Fisetin has shown beneficial effects on various neural cells and systems in experimental settings, suggesting its potential to mitigate neurological disorders.
In a mouse model of Parkinson's disease, fisetin treatment attenuated the MPTP-induced loss of dopaminergic neurons in the substantia nigra and striatum. frontiersin.org It also reduced the number of apoptotic neurons in this model. frontiersin.org
In studies using PC12 cells, a common model for neuronal cells, fisetin protected against corticosterone-induced cell death. mdpi.com It achieved this by reducing the generation of reactive oxygen species (ROS) and modulating survival pathways, including MAPK/ERK, p38, and PI3K/Akt/FOXO3a. mdpi.com
In a mouse model of repetitive mild closed head injury, fisetin treatment was shown to reduce post-TBI injury and exert neuroprotective effects, as evidenced by improved scores on the Neurobehavioral Severity Scale and reduced brain water content. nih.gov It also improved cognitive function in the water maze experiment. nih.gov Furthermore, in a model of hyperglycemia-mediated cerebral ischemic injury in zebrafish, this compound's related compound showed potential in managing the condition through its anti-inflammatory and antioxidant effects. researchgate.net
Antimicrobial and Efflux Pump Modulation Research
This compound has been investigated for its potential antimicrobial properties and its ability to modulate bacterial efflux pumps, which are a significant mechanism of antibiotic resistance.
Research has shown that while this compound itself does not possess intrinsic antibacterial activity against Staphylococcus aureus, it exhibits a synergistic effect when combined with the antibiotic norfloxacin, leading to a decrease in the minimum inhibitory concentration (MIC) of the antibiotic. researchgate.net This suggests that this compound can enhance the efficacy of existing antibiotics.
A key mechanism behind this synergistic activity is the inhibition of the NorA efflux pump in S. aureus. researchgate.net The NorA pump is a protein that actively transports antibiotics out of the bacterial cell, conferring resistance. microbialcell.com By inhibiting this pump, this compound increases the intracellular concentration of the antibiotic, making the bacteria more susceptible. researchgate.net When tested against a strain of S. aureus that overexpresses the NorA gene, this compound, similar to the standard efflux pump inhibitor chlorpromazine, caused a reduction in the MIC of norfloxacin. researchgate.net
This ability to inhibit efflux pumps is a promising strategy to combat multidrug-resistant bacteria. researchgate.net Efflux pumps are known to contribute to antibiotic resistance and biofilm formation in bacteria like S. aureus. microbialcell.com Therefore, compounds like this compound that can inhibit these pumps could potentially be used in combination with antibiotics to reverse bacterial resistance. researchgate.net
Synergistic Effects with Antibiotics in Bacterial Models
This compound, a flavonoid isolated from plants such as Bauhinia pentandra, has been evaluated for its potential to enhance the efficacy of conventional antibiotics. researchgate.netcapes.gov.br Studies indicate that this compound on its own does not possess intrinsic antibacterial activity against the tested bacterial strains. researchgate.netresearchgate.net However, when used in combination with antibiotics, it demonstrates a significant synergistic effect.
Specifically, in studies involving the bacterium Staphylococcus aureus, this compound has been shown to potentiate the action of the fluoroquinolone antibiotic, norfloxacin. researchgate.net The research observed that the addition of this compound led to a notable decrease in the Minimum Inhibitory Concentration (MIC) of norfloxacin, effectively making the antibiotic more potent against the bacteria. researchgate.netresearchgate.net This synergistic relationship suggests that this compound could act as an adjuvant in antibiotic therapy, helping to combat bacterial resistance. researchgate.net
Inhibition of Bacterial Efflux Pumps (e.g., NorA efflux pump)
The mechanism underlying this compound's synergistic activity with antibiotics is linked to its ability to inhibit bacterial efflux pumps. researchgate.netresearchgate.net Efflux pumps are proteins in bacteria that actively transport antibiotics out of the cell, a common mechanism of antimicrobial resistance. nih.gov The NorA efflux pump in Staphylococcus aureus is a well-known example, conferring resistance to compounds like fluoroquinolones. researchgate.netfrontiersin.org
Research has demonstrated that this compound can inhibit the function of the NorA efflux pump. researchgate.netresearchgate.net In a strain of S. aureus (SA-1199B) that overexpresses the NorA gene, the presence of this compound resulted in a two-fold reduction in the MIC of norfloxacin. researchgate.netresearchgate.net This effect is comparable to that of known efflux pump inhibitors like chlorpromazine. researchgate.net By blocking the pump, this compound increases the intracellular concentration of the antibiotic, thereby restoring its antibacterial efficacy. nih.gov This inhibitory action on the NorA pump is a key finding, positioning this compound as a potential candidate for developing new strategies to reverse bacterial resistance to antibiotics. researchgate.net
| Compound/Combination | Bacterial Strain | Observed Effect | Reference |
|---|---|---|---|
| This compound + Norfloxacin | S. aureus SA-1199B (NorA overexpressing) | Two-fold decrease in Norfloxacin MIC | researchgate.netresearchgate.net |
| This compound | S. aureus | No intrinsic antibacterial activity | researchgate.netresearchgate.net |
Metabolic Regulation in Preclinical Models
Hypoglycemic Effects in Animal Models (e.g., Danio rerio)
This compound has been investigated for its potential role in managing blood sugar levels using the zebrafish (Danio rerio) as a preclinical model. tandfonline.comresearchgate.net In studies where hyperglycemia was induced in adult zebrafish by immersion in a high-sucrose solution, this compound demonstrated promising hypoglycemic effects. tandfonline.com The compound, isolated from Bauhinia pentandra, showed an ability to contribute to glycemic control and manage oxidative stress associated with high blood sugar levels. researchgate.netresearchgate.net These findings suggest that this compound may have potential as an agent for metabolic regulation. tandfonline.com
Hepatoprotective Investigations in Zebrafish Models
In conjunction with its hypoglycemic properties, this compound has also been studied for its hepatoprotective (liver-protecting) capabilities in the same zebrafish model. tandfonline.combvsalud.org Hyperglycemia can lead to oxidative stress and damage to the liver. researchgate.net The research indicated that this compound exerted hepatoprotective effects in the sucrose-induced hyperglycemic zebrafish. tandfonline.comresearchgate.net This dual action of providing both hypoglycemic and hepatoprotective benefits highlights its potential significance in addressing metabolic disorders. tandfonline.comresearchgate.net
Enzyme Inhibition Studies (e.g., alpha-glucosidase, lipase (B570770), acetylcholinesterase)
This compound's role in metabolic regulation is further supported by studies on its ability to inhibit key digestive enzymes.
Alpha-glucosidase: This enzyme is involved in the breakdown of carbohydrates into simple sugars. Inhibiting it can help lower post-meal blood glucose levels. This compound has been identified as a potent inhibitor of alpha-glucosidase, with one study noting its activity was superior to the commercially available drug, acarbose. tandfonline.com Computational studies also support these findings, suggesting that this compound complexes in the same region as acarbose, indicating a similar inhibitory mechanism. tandfonline.comresearchgate.netresearchgate.net Furthermore, Acacia polyphenol extract, which is rich in this compound, has been shown to inhibit sucrase and maltase, which are types of glucosidases. capes.gov.brnih.gov
Lipase: Pancreatic lipase is a crucial enzyme for the digestion of dietary fats. nih.gov Extracts from the bark of Acacia mearnsii, which contain proanthocyanidins (B150500) composed of this compound and other flavan-3-ols, have demonstrated strong lipase inhibitory activity. rsc.orgrsc.orgacs.org An acacia polyphenol extract, rich in this compound and robinetinidol, was found to inhibit lipase in a concentration-dependent manner with an IC₅₀ value of 0.95 mg/ml. capes.gov.brnih.gov This suggests a potential role in reducing the intestinal absorption of fats. capes.gov.br
Acetylcholinesterase (AChE): This enzyme breaks down the neurotransmitter acetylcholine. While research into this compound's direct effect on AChE is less defined, some studies on plant extracts containing the compound have shown inhibitory activity. For instance, hexane (B92381) extracts from the flowers of Bauhinia ungulata, which contains this compound, were found to be potent inhibitors of acetylcholinesterase. researchgate.net However, the specific contribution of this compound to this activity within the complex extract is not fully elucidated.
| Enzyme | Source Material | Finding | Reference |
|---|---|---|---|
| Alpha-glucosidase | This compound from Bauhinia pentandra | Activity reported to be superior to acarbose. | tandfonline.com |
| Lipase | Acacia Polyphenol from Acacia mearnsii bark | Inhibited lipase with an IC₅₀ of 0.95 mg/ml. | nih.gov |
| Acetylcholinesterase | Hexane extract from Bauhinia ungulata flowers | Extract containing this compound showed potent inhibition. | researchgate.net |
Sirtuin Modulation Research (e.g., SIRT1)
Sirtuins, particularly SIRT1, are a class of proteins that play a critical role in cellular regulation, including metabolism, aging, and inflammation. researchgate.netgoogle.com Many flavonoids are known to interact with and modulate sirtuin activity. researchgate.net For example, the related flavonol, fisetin, has been shown to induce the expression of SIRT1 in cellular models. nih.gov
While this compound is listed as a flavanol in patent literature discussing SIRT1 activators, direct scientific studies specifically investigating the modulatory effect of isolated this compound on SIRT1 are not prominent in the available research. google.comgoogleapis.com Extracts from acacia, which contain this compound, have been studied for anti-diabetic effects in contexts where SIRT1 is a known regulator. googleapis.comunifi.it However, a clear, causal link between this compound itself and the modulation of SIRT1 activity has not been explicitly demonstrated in the reviewed literature. Further research is required to determine if this compound shares the sirtuin-modulating properties of other flavonoids.
Anti-parasitic Activity (e.g., Trypanosomal Activity)
Research investigating the biological activity of propolis identified a specific fraction, S-6, which displayed the highest anti-trypanosomal activity with a MIC of 2.4 µg/ml. researchgate.net Further analysis revealed that the presence of this compound in this fraction was a significant contributor to its parasiticidal effects. researchgate.net While the S-6 fraction showed the most potent activity, this compound itself was identified as a key active compound. researchgate.net
The studies also assessed the cytotoxicity of these compounds against human leukemia cells (U937). This compound, along with the other tested samples, exhibited an IC50 (half-maximal inhibitory concentration) greater than 60 µg/ml, suggesting a degree of selectivity for the parasite over mammalian cells. researchgate.net The cytotoxic effect of the broader propolis extract was more closely attributed to another compound, ferulic acid. researchgate.net This suggests that the anti-trypanosomal action of this compound is not simply a result of general cytotoxicity.
The collective findings indicate that this compound is a significant contributor to the anti-trypanosomal properties of propolis, acting synergistically with other compounds like ferulic acid. researchgate.net This highlights its potential as a lead compound for the development of new anti-parasitic agents. researchgate.net
Interactive Data Table: In Vitro Anti-trypanosomal and Cytotoxic Activity
| Sample | Anti-trypanosomal Activity (MIC in µg/ml) | Cytotoxicity against U937 cells (IC50 in µg/ml) |
| This compound | 4.7 | > 60 |
| S-6 fraction | 2.4 | 58.7 |
| Ferulic acid | Not specified | 87.7 |
Interplay with Cellular Senescence Pathways (e.g., Senolytic Potential in Preclinical Models)
This compound's close structural relative, fisetin, has been more extensively studied for its role in cellular senescence and has demonstrated significant senolytic activity, meaning it can selectively induce apoptosis in senescent cells. aging-us.commdpi.comnih.gov Senescent cells accumulate with age and contribute to various age-related diseases. nih.gov Senolytics like fisetin work by disabling the pro-survival pathways that allow these detrimental cells to resist apoptosis. nih.gov
In preclinical studies, fisetin has shown the ability to reduce the burden of senescent cells in various tissues, leading to improved tissue homeostasis and an extension of both median and maximum lifespan in aged mice. mdpi.com Specifically, fisetin has been shown to be senolytic in senescent human umbilical vein endothelial cells (HUVECs) but not in all cell types, indicating a degree of cell-type specificity. aging-us.com For instance, it was not found to be senolytic in senescent IMR90 human lung fibroblasts or primary human preadipocytes. aging-us.com
The senolytic action of fisetin involves the induction of apoptosis in senescent cells, a process confirmed by caspase-3/7 activity assays. aging-us.com Furthermore, in progeroid mice, which exhibit accelerated aging, treatment with fisetin led to a significant reduction in the gene expression of senescence markers such as p16 and p21, as well as a decrease in the senescence-associated secretory phenotype (SASP) markers like IL-6, TNF-α, and IL-1β in various tissues. frontiersin.org Similar results were observed in naturally aged wild-type mice. frontiersin.org
While direct studies on this compound's senolytic potential are less common, the extensive research on the closely related flavonol, fisetin, provides a strong basis for investigating this compound's effects on cellular senescence pathways. The established senolytic properties of fisetin, including its ability to reduce senescence markers and extend lifespan in preclinical models, suggest that this compound may possess similar capabilities worth exploring. mdpi.commdpi.com
Interactive Data Table: Preclinical Senolytic Effects of Fisetin
| Model | Cell/Tissue Type | Key Findings | Reference |
| In Vitro | Human Umbilical Vein Endothelial Cells (HUVECs) | Selectively induces apoptosis in senescent cells. | aging-us.com |
| In Vitro | IMR90 Human Lung Fibroblasts | Not senolytic. | aging-us.com |
| In Vitro | Primary Human Preadipocytes | Not senolytic. | aging-us.com |
| In Vivo (Progeroid Mice) | Fat, Spleen, Liver, Kidney, T cells | Reduced mRNA expression of p16, p21, and SASP markers. | frontiersin.org |
| In Vivo (Aged Wild-Type Mice) | Multiple Tissues | Reduced cellular senescence and improved tissue homeostasis. | mdpi.com |
Advanced Research Methodologies and Computational Approaches in Fisetinidol Studies
In Vitro Model Systems for Biological Activity Assessment
In vitro models are fundamental in the preliminary assessment and mechanistic exploration of bioactive compounds like fisetinidol. They provide controlled environments to study specific cellular and molecular events, forming the basis for more complex investigations.
Cell culture systems are indispensable tools for observing the direct effects of this compound on cellular behavior. These models allow researchers to study specific mechanisms, such as cell proliferation and migration, in isolated, reproducible conditions. For instance, studies have utilized human epithelial (A549) and human keratinocyte (HaCaT) cell lines to investigate the effects of this compound. mdpi.com In one study, this compound was shown to influence cell migration in A549 cells, a key process in areas like tissue repair. mdpi.com
| Cell Line | Organism/Tissue of Origin | Observed Effect of this compound |
|---|---|---|
| A549 | Human Lung Carcinoma (Epithelial) | Increased cell migration mdpi.com |
| HaCaT | Human Keratinocyte | Investigated for effects on cell migration and wound closure mdpi.com |
To understand the specific molecular targets of this compound, isolated enzyme assays are employed. These assays measure the ability of a compound to inhibit or activate a specific enzyme, providing direct evidence of molecular interaction. nih.gov This method is crucial for identifying the precise biochemical pathways modulated by the compound. This compound has been a subject of such investigations, with studies exploring its inhibitory effects on enzymes like porcine α-amylase. researcher.life The process often involves bioassay-guided fractionation, where an extract is separated into its components, and each is tested for activity to isolate the specific compound responsible for the effect, a method used to identify other flavonoids like quercetin as potent α-amylase inhibitors. nih.gov The potency of inhibition is typically quantified by the half-maximal inhibitory concentration (IC50) value, which indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.govnih.gov
| Enzyme Target | Enzyme Class | Relevance of Inhibition |
|---|---|---|
| α-Amylase | Hydrolase | Modulation of carbohydrate digestion |
Phenotypic screening is a powerful, target-agnostic approach used to discover compounds that produce a desired change in the phenotype of a cell or organism, without prior knowledge of a specific molecular target. This strategy is particularly valuable for identifying compounds with novel mechanisms of action. The process involves testing substances in cellular or animal disease models to find those that cause a desirable change in phenotype.
While direct phenotypic screening data for this compound is not extensively detailed, the methodology has been successfully applied to the closely related flavonoid, fisetin (B1672732). In these studies, fisetin was identified from a screen of flavonoids as being highly effective in reducing senescence markers in progeroid mice, acting as a potent senolytic agent. This discovery was made by observing the phenotypic outcome—the selective clearance of senescent cells—which then led to subsequent mechanistic investigations. This approach exemplifies how phenotypic screening can uncover unexpected biological activities for a class of compounds that includes this compound.
In Vivo Preclinical Animal Models (Excluding Human Clinical Relevance)
In vivo models are critical for understanding how a compound behaves in a whole, living organism. These models, while preclinical, provide essential information on the systemic effects and metabolic fate of a compound.
The zebrafish (Danio rerio) has emerged as a valuable model organism for studying metabolic processes due to its genetic tractability and physiological similarities to mammals. Research involving this compound has utilized adult zebrafish to investigate its effects on hyperglycemia. In studies where zebrafish were subjected to a high-sucrose diet to induce hyperglycemia, this compound demonstrated both hypoglycemic and hepatoprotective effects. It was shown to be effective in glycemic control and in mitigating oxidative stress associated with high blood sugar. Furthermore, computational docking studies performed in conjunction with these in vivo experiments suggested that this compound may exert its effects through inhibitory mechanisms similar to those of established compounds like metformin (B114582) and α-acarbose.
| Model | Key Findings for this compound | Associated Computational Insights |
|---|---|---|
| Hyperglycemic Adult Zebrafish (Danio rerio) | Demonstrated hypoglycemic and hepatoprotective effects; reduced oxidative stress. | In silico docking suggests inhibitory mechanisms similar to metformin and α-acarbose. |
Rodent models, particularly Sprague-Dawley rats, are widely used for mechanistic investigations of natural products. Studies involving extracts containing this compound have used these models to explore mechanisms related to inflammation and tissue repair. For example, in a skin burn induction model using Sprague-Dawley rats, an ointment containing this compound among other phenolic compounds was found to improve wound healing. mdpi.com The mechanistic investigation revealed that the treatment modulated key biological markers; it increased the levels of the antioxidant enzymes superoxide dismutase (SOD) and catalase (CAT) while reducing the pro-inflammatory marker TNF-α and increasing the anti-inflammatory markers TGF-b1 and IL-10. mdpi.com This demonstrates the utility of the Sprague-Dawley rat model in dissecting the anti-inflammatory and antioxidant pathways affected by this compound.
| Model | Application | Mechanistic Findings Related to this compound-Containing Extract |
|---|---|---|
| Sprague-Dawley Rat | Wound healing in a skin burn model mdpi.com | Increased levels of SOD and CAT mdpi.com |
| Reduced levels of pro-inflammatory TNF-α mdpi.com | ||
| Increased levels of anti-inflammatory TGF-b1 and IL-10 mdpi.com |
Ex Vivo Animal Tissue Models for Biological Characterization
Ex vivo animal tissue models are crucial in the biological characterization of compounds like this compound, offering a bridge between in vitro cell-based assays and in vivo animal studies. These models utilize freshly isolated tissues or organs from an animal, which are kept viable in a controlled laboratory environment. This methodology allows for the study of a compound's effect on a complex, multicellular biological system while maintaining a higher degree of physiological relevance than single-cell cultures. nih.govescholarship.org
Characterizing pharmaceutical formulations and their ingredients using biological methods is essential for ensuring their safety and efficacy. mdpi.com Ex vivo models, such as those using porcine eyes or intestinal tissues, can provide valuable insights into how a substance interacts with living tissue, shedding light on its biological activity and performance. nih.gov For flavonoids, ex vivo models are particularly useful for studying metabolism. For instance, research has shown that various animal organs contain the enzyme β-glucuronidase, which can deconjugate flavonoid glucuronides back to their aglycone form. nih.govescholarship.org Using ex vivo tissue homogenates from the liver, intestine, or other organs allows researchers to accurately determine the metabolic fate of a compound like this compound and assess the stability of its metabolites. nih.gov
Ethical Considerations and 3R Principles in Animal Research Methodologies
The use of animals in scientific research is governed by stringent ethical frameworks to ensure humane treatment and minimize suffering. Central to this is the principle of the "3Rs": Replacement, Reduction, and Refinement. This framework provides guiding principles for the ethical evaluation of animal use in research.
Replacement : This principle encourages the use of non-animal methods whenever possible. Full replacement involves avoiding animal use altogether by employing alternative methods such as computer modeling, organs-on-chips, or human cell and tissue cultures. Partial replacement may involve using organisms that are considered to have a lower potential for pain perception, such as certain invertebrates or immature forms of vertebrates.
Reduction : This principle aims to minimize the number of animals used in experiments while still obtaining statistically significant data. This can be achieved through improved experimental design, appropriate statistical analysis, and sharing data and resources between research groups to avoid duplicative studies.
Refinement : This principle focuses on modifying procedures to minimize any potential pain, suffering, or distress experienced by the research animals, and to enhance their welfare. This includes providing appropriate housing, handling, and care, as well as using the least invasive procedures available.
These principles are embedded in legislation worldwide, including the European Union's Directive 2010/63/EU, which protects animals used for scientific purposes. Institutional Animal Care and Use Committees (IACUCs) play a primary role in evaluating research protocols to ensure they adhere to the 3Rs, are scientifically justified, and prioritize animal welfare.
Computational and In Silico Approaches
Molecular Docking and Ligand-Target Binding Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand, such as this compound) when it binds to a second molecule (the target protein or receptor). bioinformation.net This method is instrumental in drug discovery for identifying potential molecular targets and understanding the structural basis of a ligand's activity. bioinformation.netnih.gov The process involves sampling various conformations of the ligand within the protein's active site and then using a scoring function to rank these conformations based on their predicted binding energy. bioinformation.net A lower binding energy typically indicates a more stable and favorable interaction.
In studies of the related flavonoid Fisetin, molecular docking has been used to predict its interaction with various protein targets implicated in diseases. For example, docking simulations have shown that Fisetin can bind effectively to key proteins associated with neurodegenerative diseases and cancer. The strength of these interactions is quantified by the binding energy, typically measured in kcal/mol.
Interactive Table: Predicted Binding Energies of Fisetin with Various Protein Targets
| Target Protein | Function / Disease Association | Predicted Binding Energy (kcal/mol) | Docking Software Used |
| Acetylcholinesterase (AChE) | Alzheimer's Disease | -28.2652 | FlexX |
| BACE1 | Alzheimer's Disease | -19.4633 | FlexX |
| ABAD | Alzheimer's Disease | -15.0147 | FlexX |
| β-catenin | Wnt Signaling / Cancer | -5.68 | Not Specified |
| MTH1 | Cancer | -11.4 | Not Specified |
| Glycogen Synthase Kinase 3 beta (GSK3β) | Major Depressive Disorder | - | Not Specified |
| Monoamine Oxidase A (MAO-A) | Major Depressive Disorder | - | Not Specified |
This table presents findings from molecular docking studies on Fisetin to illustrate the application of this methodology. The binding energies shown are predictive scores from computational simulations. bioinformation.netnih.govaccscience.comresearchgate.net
These simulations not only predict binding affinity but also reveal specific molecular interactions, such as hydrogen bonds and pi-pi stacking, that stabilize the ligand-protein complex. researchgate.net
Conformational Analysis and Potential Energy Surface Mapping
The biological activity of a molecule like this compound is intrinsically linked to its three-dimensional structure or conformation. Conformational analysis is a computational method used to identify the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. acs.orgresearchgate.net The Potential Energy Surface (PES) is a multi-dimensional map that represents the potential energy of a molecule as a function of its atomic coordinates. acs.org
By mapping the PES, researchers can identify the most stable, low-energy conformations of a molecule, as well as the energy barriers between different conformations. acs.orgnih.gov For flavonoids, a key factor in their conformation is the rotation around the bond connecting the B and C rings. nih.gov Computational studies on flavonoids have shown that the number and position of hydroxyl groups significantly influence the molecule's planarity and the stability of different conformers through intramolecular hydrogen bonding. nih.govmdpi.com This analysis is critical because the specific shape of a ligand determines how well it can fit into the binding site of a target protein, thus influencing its biological function. acs.orgresearchgate.net
ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) in a Computational Context, strictly for Preclinical Insights
In the early stages of drug discovery, it is crucial to evaluate the pharmacokinetic and toxicological properties of a compound to assess its potential for success as a drug. Computational, or in silico, ADMET prediction provides rapid, low-cost preclinical insights into a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity profile. nih.govnih.govmdpi.com These predictive models use a compound's chemical structure to estimate its properties.
Undesirable pharmacokinetics and toxicity are significant reasons for the failure of drug candidates in later, more expensive stages of development. nih.gov By using in silico tools, researchers can prioritize compounds with favorable ADMET profiles. nih.gov These tools can predict various parameters, including:
Absorption : Human intestinal absorption (HIA) and cell permeability (e.g., Caco-2). mdpi.com
Distribution : Blood-brain barrier penetration and plasma protein binding.
Metabolism : Which enzymes (like cytochrome P450s) are likely to metabolize the compound. youtube.com
Excretion : How the compound is likely to be eliminated from the body.
Toxicity : Potential for carcinogenicity, mutagenicity, or inhibition of key channels like the hERG potassium channel (a marker for cardiotoxicity). nih.gov
These predictions are often based on Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular descriptors with experimental data. nih.gov
Network Pharmacology for Target Identification and Pathway Analysis
Network pharmacology is a systems biology-based approach that moves beyond the traditional "one-drug, one-target" model to explore the complex interactions between a drug, its multiple targets, and the broader biological network. accscience.commdpi.comresearchgate.netmdpi.com This methodology is particularly well-suited for studying natural compounds like this compound, which often act on multiple targets simultaneously.
The typical workflow for a network pharmacology study involves:
Identifying Potential Targets : Databases are used to find all known or predicted protein targets of the compound. accscience.com
Identifying Disease-Related Genes : Genetic databases are searched to compile a list of genes associated with a specific disease. accscience.com
Constructing Networks : The targets of the compound and the genes related to the disease are compared to find common elements. These common targets are then used to build protein-protein interaction (PPI) networks and compound-target-disease networks. accscience.commdpi.comnih.gov
Pathway and Function Analysis : The identified targets are analyzed to determine which biological pathways (e.g., signaling pathways) and molecular functions they are involved in. accscience.comnih.gov
For the related flavonoid Fisetin, network pharmacology studies have identified numerous targets and pathways relevant to its therapeutic effects. For instance, in the context of osteoporosis, key targets like CTNNB1, CCND1, and AKT1 were identified, and pathway analysis revealed involvement of the Wnt and PI3K-Akt signaling pathways. nih.gov Similarly, in studies related to major depressive disorder, the IL-17 signaling pathway was highlighted as a significant mechanism of action for Fisetin. accscience.com This approach provides a holistic view of a compound's mechanism, offering valuable insights for therapeutic development. mdpi.comresearchgate.netmdpi.com
Advanced Analytical Chemistry Techniques for Research Samples
The study of this compound, a flavan-3-ol (B1228485) of significant interest in phytochemical and pharmacological research, necessitates the use of sophisticated analytical methodologies for its accurate quantification, characterization, and the analysis of its derivatives. Advanced analytical techniques provide the sensitivity and selectivity required to analyze this compound in complex matrices, distinguish between its stereoisomers, and identify its metabolic products.
High-Performance Liquid Chromatography (HPLC) for Quantification and Characterization
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification and characterization of this compound in various samples. ijsat.orgnih.gov Specifically, Reverse-Phase HPLC (RP-HPLC) is widely employed due to its efficacy in separating moderately polar compounds like flavonoids.
In a typical RP-HPLC setup for this compound analysis, a C18 column is the stationary phase of choice, offering a nonpolar environment. ijsat.orgindexcopernicus.com The mobile phase, a mixture of an organic solvent (such as methanol or acetonitrile) and an aqueous solution (often with a pH modifier like orthophosphoric acid), is passed through the column under high pressure. ijsat.orgnih.govindexcopernicus.com The separation is based on the differential partitioning of this compound between the stationary and mobile phases.
Detection is commonly achieved using a UV-Vis or a photodiode array (PDA) detector, with the detection wavelength for this compound typically set around 362 nm for optimal sensitivity. ijsat.orgnih.govindexcopernicus.com The retention time, the time it takes for this compound to travel from the injector to the detector, is a key parameter for its identification. For instance, in some methods, the retention time for fisetin has been reported to be approximately 7.06 to 7.48 minutes. ijsat.orgnih.gov
Method validation according to the International Conference on Harmonisation (ICH) guidelines is crucial to ensure the reliability of the analytical data. nih.gov This involves assessing parameters such as linearity, precision, accuracy, and robustness. ijsat.orgnih.gov The limit of detection (LOD) and limit of quantification (LOQ) are also determined to establish the sensitivity of the method. For fisetin, LOD and LOQ values have been reported in the ranges of 0.425 to 0.46 µg/mL and 1.287 to 1.41 µg/mL, respectively. ijsat.orgnih.gov
| Parameter | Typical Conditions/Values | Reference |
|---|---|---|
| Column | C18 (e.g., Chemsil ODS-C18, Phenomenex C18) | ijsat.orgindexcopernicus.com |
| Mobile Phase | Methanol/Acetonitrile and 0.1-0.2% Orthophosphoric Acid | ijsat.orgnih.govindexcopernicus.com |
| Flow Rate | 1.0 mL/min | ijsat.orgnih.govindexcopernicus.com |
| Detection Wavelength | 362 nm | ijsat.orgnih.govindexcopernicus.com |
| Retention Time | ~7.06 - 7.48 min | ijsat.orgnih.gov |
| Linearity (R²) | >0.99 | ijsat.orgnih.gov |
| LOD | 0.425 - 0.46 µg/mL | ijsat.orgnih.gov |
| LOQ | 1.287 - 1.41 µg/mL | ijsat.orgnih.gov |
Electrospray Ionisation Mass Spectrometry (ESI-MS) for Oligomer Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for the analysis of oligomeric forms of this compound, such as proanthocyanidins (B150500). researchgate.net This soft ionization technique is particularly well-suited for the analysis of large, non-volatile, and thermally labile molecules like flavonoid oligomers, as it allows them to be ionized directly from a solution into the gas phase with minimal fragmentation. rsc.org
In ESI-MS, a solution of the sample is passed through a heated capillary to which a high voltage is applied. This generates a fine spray of charged droplets. As the solvent evaporates from these droplets, the charge density on the surface increases, eventually leading to the formation of gas-phase ions of the analyte molecules. These ions are then guided into the mass analyzer.
For the analysis of this compound oligomers, negative ion mode ESI is often preferred due to the phenolic hydroxyl groups that are readily deprotonated. The resulting mass spectrum will show a series of peaks corresponding to the different degrees of polymerization of the this compound units. By analyzing the mass-to-charge ratio (m/z) of these peaks, the size and composition of the oligomers can be determined.
Tandem mass spectrometry (MS/MS) can be coupled with ESI to gain further structural information. researchgate.net In an MS/MS experiment, a specific oligomer ion is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation patterns can provide valuable insights into the interflavanoid linkages and the sequence of the monomeric units within the oligomer.
Chiral Chromatography for Stereoisomer Separation
This compound possesses multiple chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). These stereoisomers can exhibit different biological activities. Therefore, their separation and quantification are of significant importance. Chiral chromatography, particularly chiral HPLC, is the primary technique used for this purpose. nih.govunife.it
The separation of enantiomers is achieved by using a chiral stationary phase (CSP). nih.gov CSPs are designed to have a chiral environment that interacts differently with the enantiomers of the analyte, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are among the most widely used for the separation of a broad range of chiral compounds, including flavonoids. chromatographyonline.comresearchgate.net
The choice of the mobile phase is also critical for achieving optimal chiral separation. chromatographyonline.com Different modes of chromatography can be employed, including normal-phase, reversed-phase, and polar organic modes. The composition of the mobile phase, including the type of organic modifier and the presence of additives, can significantly influence the selectivity and resolution of the separation. chromatographyonline.com
The development of a chiral separation method often involves screening a variety of CSPs and mobile phase conditions to find the optimal combination for the specific stereoisomers of this compound. chromatographyonline.com Once a suitable method is established, it can be used to determine the enantiomeric purity of this compound samples and to study the stereoselectivity of its biological activities.
| Component | Description | Relevance to this compound |
|---|---|---|
| Chiral Stationary Phase (CSP) | A stationary phase containing a single enantiomer of a chiral compound. Polysaccharide-based (cellulose, amylose) and protein-based CSPs are common. | Provides the chiral environment necessary to differentiate between this compound stereoisomers. |
| Mobile Phase | The solvent that moves the analyte through the column. Can be normal-phase, reversed-phase, or polar organic. | The composition of the mobile phase is optimized to maximize the separation factor between the stereoisomers. |
| Indirect Separation | Involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a non-chiral column. | An alternative approach, though less common than direct separation on a CSP. sigmaaldrich.com |
Hyphenated Techniques in this compound Metabolite Research (e.g., LC-MS)
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the study of this compound metabolites. springernature.comnih.gov Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful and widely used hyphenated technique for this purpose. rsisinternational.org
LC-MS combines the high separation power of HPLC with the high sensitivity and specificity of mass spectrometry. As this compound is metabolized in biological systems, a complex mixture of metabolites is often produced. The HPLC component separates these metabolites from the parent compound and from each other. The separated compounds then enter the mass spectrometer, where they are ionized and their mass-to-charge ratios are determined.
This allows for the detection and quantification of known metabolites, as well as the identification of unknown metabolites. High-resolution mass spectrometry (HRMS) can provide the accurate mass of the metabolites, which can be used to determine their elemental composition. Tandem mass spectrometry (LC-MS/MS) is used to fragment the metabolite ions, and the resulting fragmentation patterns provide structural information that can be used to elucidate the chemical structure of the metabolites. rsisinternational.org
Other hyphenated techniques, such as Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR), can also be used in metabolite research. nih.govrsisinternational.org LC-NMR provides detailed structural information that is complementary to that obtained from LC-MS, and the combination of these techniques can be a powerful tool for the unambiguous identification of novel metabolites. rsisinternational.org
Future Directions and Emerging Research Avenues for Fisetinidol
Exploration of Undiscovered Biological Activities and Mechanistic Pathways
While flavonoids are known for a wide range of biological activities, the specific functions of fisetinidol remain largely uncharted. nih.gov Future research must move beyond general antioxidant properties to uncover novel therapeutic applications and the precise molecular pathways through which this compound exerts its effects.
Key Research Areas:
Neuroprotection and Neuroinflammation: Preclinical studies on related flavonoids suggest potent neuroprotective effects. mdpi.comnih.gov Future investigations should explore this compound's ability to modulate neuroinflammatory pathways, such as the NF-κB and NLRP3 inflammasome pathways, and its potential to protect against amyloid-beta aggregation or stimulate neurotrophic factors like brain-derived neurotrophic factor (BDNF). mdpi.comnih.gov
Metabolic Disorders: The role of flavan-3-ols in improving cardiometabolic health is an area of growing interest. nih.govnutrition.orgfruitsandveggies.orgresearchgate.net Research is needed to determine if this compound can influence key metabolic signaling pathways like AMPK, regulate glucose and lipid metabolism, and potentially mitigate conditions such as insulin (B600854) resistance. researchgate.net
Gut Microbiota and Barrier Integrity: Emerging evidence indicates that flavan-3-ols can positively impact gut health by modulating the gut microbiota and enhancing intestinal barrier function. nih.govrsc.org Studies are required to understand how this compound is metabolized by gut bacteria and whether its metabolites contribute to its biological activity, particularly in protecting against inflammatory bowel disease or other gastrointestinal disorders. rsc.org
Cellular Senescence and Aging: Proanthocyanidins (B150500), which are polymers of flavan-3-ols like this compound, have been shown to interact with pathways related to aging. nih.gov Investigating this compound's potential as a senotherapeutic agent—a compound that can selectively clear senescent cells—could open new avenues for addressing age-related diseases.
Potential Mechanistic Pathways for Exploration:
| Pathway | Potential Biological Relevance for this compound |
|---|---|
| PI3K/Akt/mTOR | Regulation of cell growth, proliferation, and survival; potential target in cancer research. frontiersin.org |
| MAPK Signaling | Involvement in cellular responses to stress, inflammation, and apoptosis. frontiersin.org |
| Nrf2/ARE | Key pathway for antioxidant defense and cellular protection against oxidative stress. nih.gov |
| FoxO Signaling | Role in stress resistance, metabolism, and longevity. frontiersin.org |
Development of Advanced Synthetic Strategies for Complex this compound Derivatives
The native bioavailability and potency of natural compounds can often be enhanced through medicinal chemistry. Developing advanced synthetic strategies is crucial for creating novel this compound derivatives with improved pharmacological properties.
Future synthetic chemistry efforts should focus on:
Stereoselective Synthesis: Methods like Sharpless asymmetric dihydroxylation and biomimetic routes could be employed to produce enantiomerically pure forms of this compound and its derivatives, which is critical as different stereoisomers can have distinct biological activities. jazindia.com
Palladium-Catalyzed Cross-Coupling Reactions: Techniques such as the Suzuki-Miyaura cross-coupling reaction offer a powerful tool for creating new carbon-carbon bonds, allowing for the synthesis of novel C-8 substituted this compound derivatives with aryl, heteroaryl, or alkyl groups. nih.govresearchgate.net This could lead to the creation of biflavonoids or other complex structures with unique properties. nih.gov
Fluorination: The introduction of fluorine atoms into flavonoid structures has been shown to increase metabolic stability and lipophilicity, often enhancing biological activity. mdpi.com The development of methods for the selective fluorination of the this compound scaffold could produce derivatives with potent anticancer, antimicrobial, or anti-inflammatory properties. mdpi.com
Combinatorial Chemistry: Generating libraries of this compound analogs through combinatorial chemistry would enable high-throughput screening for various biological targets, accelerating the discovery of lead compounds for drug development. nih.gov
Integration of Multi-Omics Data in this compound Research
To gain a holistic understanding of this compound's biological impact, future research must integrate data from various "-omics" fields. This systems biology approach can reveal complex interactions between genes, proteins, and metabolites that are not apparent from single-level analyses. oup.comnewswise.com
Multi-Omics Integration Strategies:
Transcriptomics and Proteomics: Analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) in cells or tissues treated with this compound can identify the primary signaling pathways and cellular processes it modulates. nih.gov This can help pinpoint its direct molecular targets.
Metabolomics: Studying the metabolome can reveal how this compound alters cellular metabolism and can identify specific biomarkers of its activity. nih.govbohrium.com This is particularly relevant for understanding its effects on metabolic disorders.
Integrated Network Analysis: Combining these datasets allows for the construction of comprehensive biological networks. oup.com This approach can elucidate how this compound's effects propagate through different biological layers, from gene regulation to metabolic output, providing deep mechanistic insights. For example, integrating these analyses could reveal how this compound influences the flavonoid biosynthesis pathway itself in plant systems or how it affects interconnected signaling cascades in human cells. nih.govoup.com
Novel Preclinical Model Development for Enhanced Mechanistic Insights
The limitations of traditional preclinical models necessitate the development and use of more sophisticated systems to accurately predict human responses and gain deeper mechanistic insights into this compound's action.
Emerging Preclinical Models:
Organ-on-a-Chip Models: These microfluidic devices recapitulate the structure and function of human organs, offering a more physiologically relevant environment to study this compound's effects on specific tissues like the liver, gut, or brain.
3D Cell Cultures and Organoids: Compared to 2D cell cultures, 3D models and organoids better mimic the complex cell-cell interactions and microenvironment of tissues. They are particularly valuable for cancer research and for studying gut barrier function. rsc.org
Humanized Animal Models: Genetically engineered models, such as mice with a humanized immune system or gut microbiome, can provide more accurate data on the metabolism and efficacy of this compound and its derivatives.
Disease-Specific Models: Utilizing well-characterized animal models of neurodegenerative diseases, metabolic syndrome, or inflammatory bowel disease will be crucial for validating the therapeutic potential of this compound in clinically relevant contexts. mdpi.comresearchgate.net
Computational and Artificial Intelligence-Driven Research Paradigms for this compound Analogs
Computational chemistry and artificial intelligence (AI) are revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. qom.ac.irrsc.orgtechnologynetworks.com These approaches can significantly reduce the time and cost associated with developing novel this compound-based drugs.
Computational and AI Applications:
In Silico Screening and Molecular Docking: AI algorithms can screen vast virtual libraries of this compound derivatives to predict their binding affinity to specific biological targets, such as enzymes or receptors. nih.gov This helps prioritize which compounds to synthesize and test experimentally.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Machine learning models can be trained on existing data to identify the key structural features of this compound that are responsible for its biological activity. nih.govnih.govresearchgate.net This knowledge can then be used to design new analogs with enhanced potency and selectivity. researchgate.net
De Novo Drug Design: AI can generate entirely new molecular structures, inspired by the this compound scaffold, that are optimized for specific therapeutic properties and predicted to have favorable pharmacokinetic profiles. frontiersin.org
Predictive Modeling of Metabolism and Biosynthesis: AI can be used to predict how this compound and its derivatives will be metabolized in the body, helping to design compounds with better bioavailability. researchgate.net Furthermore, AI can help engineer metabolic pathways in microorganisms or plants to optimize the production of this compound. frontiersin.orgresearchgate.net
Q & A
Q. What are the primary natural sources of fisetinidol, and how are they identified in plant extracts?
this compound is commonly isolated from the bark and heartwood of Pinus radiata, Acacia species (e.g., Acacia catechu), and Eucalyptus globulus . Identification involves:
- Extraction protocols : Alkaline or organic solvent extraction followed by chromatographic separation (e.g., HPLC).
- Structural confirmation : NMR spectroscopy (e.g., H and C NMR) and mass spectrometry (exact mass analysis) to distinguish this compound from structurally similar flavan-3-ols like catechin or gallocatechin .
- Comparative phytochemical profiling : MALDI-TOF analysis to detect oligomeric tannins containing this compound units .
Q. What analytical techniques are used to characterize this compound’s structure, purity, and stereochemistry?
Key methodologies include:
- NMR spectroscopy : To resolve stereochemical configurations (e.g., 2,3-trans vs. 2,3-cis diols) and verify monomeric vs. oligomeric forms .
- High-resolution mass spectrometry (HRMS) : For exact mass determination (e.g., m/z 410.1456 for this compound derivatives) .
- MALDI-TOF : To analyze condensed tannin polymers, identifying this compound-robinetinidin or this compound-catechin oligomers via mass interval patterns (e.g., intervals of 272 Da) .
- Purity assessment : Reverse-phase HPLC with UV detection at 280 nm, coupled with phloroglucinolysis for quantifying terminal units .
Advanced Research Questions
Q. How can researchers resolve contradictions in regiochemical outcomes during this compound-involved oligomer synthesis?
Q. How do differences in this compound abundance across plant extracts (e.g., Pinus vs. Eucalyptus) impact data interpretation?
Discrepancies arise from:
- Extraction bias : Alkaline conditions favor this compound release in Pinus radiata bark, while Eucalyptus extracts may prioritize gallocatechin .
- Quantitative analysis : Normalize this compound levels to total phenolic content (Folin-Ciocalteu assay) and cross-validate with LC-MS/MS .
- Biological relevance : Correlate this compound abundance with bioactivity (e.g., antioxidant capacity via DPPH/ABTS assays) to assess functional significance .
Q. What computational approaches are used to predict fisetininidol’s conformational behavior and bioactivity?
- Potential Energy Surface (PES) scans : To map rotational barriers of dihedral angles (e.g., φ(C5′-C4′-O-H)) and identify stable conformers .
- Docking studies : Molecular dynamics simulations to predict binding affinities with targets like α-glucosidase or AMPK .
- ADMET profiling : In silico tools (e.g., SwissADME) to evaluate pharmacokinetic properties and toxicity risks .
Methodological Guidance for Contradictory Data
Q. How should researchers address conflicting structural assignments of this compound derivatives in published studies?
- Orthogonal validation : Combine NMR (e.g., HSQC, HMBC) with X-ray crystallography if crystalline derivatives are obtainable .
- Reference standards : Use commercially available this compound or synthesize derivatives via established routes (e.g., thiolysis of Acacia tannins) .
- Critical literature review : Cross-check reported H NMR shifts (e.g., 6.5–7.0 ppm for aromatic protons) and optical rotations against primary sources .
Q. What strategies mitigate variability in this compound quantification across analytical platforms?
- Standardized protocols : Adopt phloroglucinolysis with UPLC-PDA for oligomer quantification, reporting results as "this compound equivalents" .
- Inter-laboratory calibration : Share reference samples (e.g., purified this compound) to harmonize LC-MS/MS and MALDI-TOF datasets .
- Error reporting : Include uncertainty margins (e.g., ±5% for triplicate measurements) and detail instrument parameters (e.g., ionization mode) .
Experimental Design and Reproducibility
Q. How can researchers ensure reproducibility in this compound extraction and bioactivity assays?
- Detailed SOPs : Document extraction solvent ratios (e.g., 70% acetone/water), centrifugation speeds, and lyophilization steps .
- Open-data practices : Publish raw NMR spectra, MALDI-TOF profiles, and zebrafish assay datasets in supplementary materials .
- Reagent sourcing : Specify suppliers for critical chemicals (e.g., phloroglucinol for thiolysis) to minimize batch variability .
Q. What ethical and statistical considerations apply to this compound studies involving animal models?
- Ethical approval : Follow institutional guidelines (e.g., IACUC) for zebrafish housing, anesthesia, and euthanasia .
- Sample size justification : Use power analysis (e.g., G*Power) to determine minimum n per group, accounting for expected effect sizes .
- Data transparency : Report attrition rates, exclusion criteria, and statistical tests (e.g., ANOVA with Tukey’s post-hoc) .
Tables for Key Methodological Comparisons
Q. Table 1. Analytical Techniques for this compound Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
